N2-(3-Ethoxypropyl)pyridine-2,3-diamine
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-N-(3-ethoxypropyl)pyridine-2,3-diamine consists of a pyridine ring with an ethoxypropyl group and two amine groups attached. The exact structure can be found in chemical databases .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-N-(3-ethoxypropyl)pyridine-2,3-diamine include its molecular weight (195.26 g/mol) and molecular formula (C10H17N3O). More detailed properties such as melting point, boiling point, and density can be found in chemical databases .Scientific Research Applications
Catalysis
2-N-(3-ethoxypropyl)pyridine-2,3-diamine derivatives are utilized in catalysis. For instance, Nyamato et al. (2015) demonstrated that (imino)pyridine ligands, including variants similar to 2-N-(3-ethoxypropyl)pyridine-2,3-diamine, were synthesized and used to form palladium complexes. These complexes exhibited high catalytic activities in ethylene dimerization, showcasing their potential as selective ethylene dimerization catalysts (Nyamato et al., 2015).
Dye and Pigment Stability
In the dye industry, derivatives of 2-N-(3-ethoxypropyl)pyridine-2,3-diamine have been found to significantly improve dye stability. Zhao et al. (2017) reported that a series of azo dyes prepared using derivatives demonstrated extremely high pH stability, attributed to the introduction of 3-methoxypropylamino groups. This represents a valuable advancement in the design of stable dyes for various applications (Zhao et al., 2017).
Synthesis and Properties of Compounds
Research by Kudyakova et al. (2014) explored the reactions of compounds related to 2-N-(3-ethoxypropyl)pyridine-2,3-diamine, leading to the creation of 2-hetarylaminomethylidene derivatives. These compounds demonstrated moderate tuberculostatic effects, highlighting their potential medicinal applications. Furthermore, these derivatives were used as ligands to obtain coordination compounds with metal ions (Kudyakova et al., 2014).
Fluorescent Polyimides and Chemosensors
Diamine derivatives containing pyridine, such as those similar to 2-N-(3-ethoxypropyl)pyridine-2,3-diamine, have been used in the synthesis of novel polyimides. These polyimides exhibit properties like high thermal stability, optical transparency, and fluorescence, making them useful in various applications like chemosensors. This is evidenced by the work of Liaw et al. (2007), who synthesized a diamine with a pyridine group for the preparation of a poly(pyridine−imide) that showed strong fluorescence upon protonation (Liaw et al., 2007).
Coordination Chemistry
Compounds similar to 2-N-(3-ethoxypropyl)pyridine-2,3-diamine are significant in coordination chemistry. For example, Halcrow (2005) reviewed the synthesis of ligands like 2,6-di(pyrazol-1-yl)pyridine and their complex chemistry, including applications in luminescent lanthanide compounds for biological sensing (Halcrow, 2005).
Safety and Hazards
Properties
IUPAC Name |
2-N-(3-ethoxypropyl)pyridine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-2-14-8-4-7-13-10-9(11)5-3-6-12-10/h3,5-6H,2,4,7-8,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBSRASTSVLYMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=C(C=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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